3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a unique combination of indole, methoxyphenyl, and methylbenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with appropriate aldehydes and ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Catalysts such as palladium or platinum may be employed to enhance reaction rates and selectivity. Additionally, purification techniques like recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield corresponding ketones, while reduction of carbonyl groups may produce alcohols .
Scientific Research Applications
3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The indole moiety is known to interact with various biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Shares the indole moiety but lacks the additional functional groups present in the target compound.
4-Methoxyphenyl derivatives: Contain the methoxyphenyl group but differ in other structural aspects.
Methylbenzoyl compounds: Feature the methylbenzoyl group but have different core structures.
Uniqueness
The uniqueness of 3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C29H26N2O4 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H26N2O4/c1-18-7-9-20(10-8-18)27(32)25-26(19-11-13-22(35-2)14-12-19)31(29(34)28(25)33)16-15-21-17-30-24-6-4-3-5-23(21)24/h3-14,17,26,30,32H,15-16H2,1-2H3/b27-25- |
InChI Key |
JXSDDXDJQWQNBB-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
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